molecular formula C18H20O4 B5621296 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid

Cat. No. B5621296
M. Wt: 300.3 g/mol
InChI Key: XGTXCAPDJPVYQY-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their complex synthesis and diverse chemical properties. Such compounds are often studied for their potential applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step organic reactions, starting from readily available substrates. For instance, Lomov (2019) describes alternative approaches to synthesize related benzoic acid derivatives using nitrobenzene derivatives as starting materials (Lomov, 2019).

Molecular Structure Analysis

Structural characterization is pivotal, typically involving spectroscopic techniques like NMR, IR, and mass spectrometry. For example, Ajibade and Andrew (2021) reported the molecular structure of compounds synthesized via Schiff bases reduction, characterized by NMR and crystallography (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. Reactions such as esterification, reduction, and condensation are common in the synthesis of benzoic acid derivatives. For instance, the synthesis of liquid crystal intermediates from phenylphenol via several reactions including methylation and acylation is detailed by Qing (2000) (Qing, 2000).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Suchetan et al. (2016) explored the crystal structures of related compounds, highlighting the importance of hydrogen bonding and molecular interactions (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical behavior of benzoic acid derivatives is significantly affected by their molecular structure. The presence of electron-donating or withdrawing groups can influence acidity, reactivity towards nucleophiles, and other chemical reactions. Studies like those by Meganathan et al. (2010) provide insight into the spectroscopic analysis and chemical behavior of related molecules (Meganathan et al., 2010).

properties

IUPAC Name

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-4-13-7-10-16(17(11-13)21-2)22-12-14-5-8-15(9-6-14)18(19)20/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXCAPDJPVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxy-4-propylphenoxy)methyl]benzoic acid

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